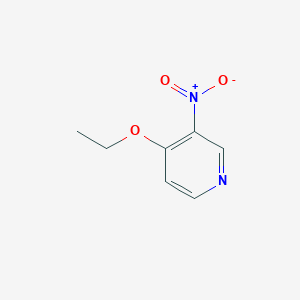

4-Ethoxy-3-nitropyridine

Description

The exact mass of the compound 4-Ethoxy-3-nitropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 611545. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Ethoxy-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7-3-4-8-5-6(7)9(10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOSMHRLVUWEMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326725 | |

| Record name | 4-Ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-84-5 | |

| Record name | 4-Ethoxy-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1796-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 4-Ethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-3-nitropyridine is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique arrangement of an ethoxy group and a nitro group on the pyridine ring makes it a versatile intermediate for the development of various biologically active molecules and specialty chemicals.[1] This document provides a detailed overview of the known physical and chemical properties of 4-Ethoxy-3-nitropyridine (CAS No: 1796-84-5), outlines a general experimental protocol for property determination, and illustrates its utility in synthetic chemistry.

Core Physical and Chemical Properties

The fundamental properties of 4-Ethoxy-3-nitropyridine have been characterized and are summarized below. These values are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 1796-84-5 | [2][3] |

| Molecular Formula | C₇H₈N₂O₃ | [2][3][4] |

| Molecular Weight | 168.15 g/mol | [2][3][4] |

| Appearance | Light orange to yellow to green, powder to crystal | [5] |

| Melting Point | 47.0 to 51.0 °C | [5] |

| Boiling Point | 287.5 ± 20.0 °C (Predicted) | [5] |

| Density | 1.245 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Methanol | [5] |

| pKa | 2.50 ± 0.18 (Predicted) | [5] |

| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Nitrogen) | [3][5] |

Experimental Protocols: Property Determination

Detailed experimental procedures for the characterization of 4-Ethoxy-3-nitropyridine are not extensively published. However, standard methodologies are employed to determine key physical properties such as the melting point.

General Protocol for Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like 4-Ethoxy-3-nitropyridine is a critical indicator of its purity and is typically determined using a melting point apparatus.

-

Sample Preparation: A small, dry sample of 4-Ethoxy-3-nitropyridine powder is finely crushed. The powder is then packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point of 47-51 °C.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

-

Purity Assessment: A sharp melting range (typically < 2 °C) is indicative of a high-purity substance.

Application in Synthesis: A Workflow Example

4-Ethoxy-3-nitropyridine is a valuable intermediate in synthetic organic chemistry. One notable application is its use in the synthesis of 4-amino-3-nitropyridine, a compound that can be further elaborated into more complex molecules.[6] The workflow for this conversion is depicted below.

Caption: Synthetic route from 4-Ethoxy-3-nitropyridine to 3-Nitro-4-aminopyridine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. 4-Ethoxy-3-nitropyridine CAS#: 1796-84-5 [chemicalbook.com]

- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

4-Ethoxy-3-nitropyridine: A Comprehensive Technical Guide

CAS Number: 1796-84-5 Molecular Formula: C₇H₈N₂O₃ Synonyms: 3-Nitro-4-ethoxypyridine

This technical guide provides an in-depth overview of 4-Ethoxy-3-nitropyridine, a key heterocyclic intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical Properties

4-Ethoxy-3-nitropyridine is a white to light orange crystalline solid.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Source |

| Molecular Weight | 168.15 g/mol | [3][4] |

| Melting Point | 95-97 °C | [1] |

| Boiling Point | 310 °C | [1] |

| Density | 1.26 g/cm³ | [1] |

| pKa | 2.50 ± 0.18 (Predicted) | [2] |

| Solubility | Slightly soluble in water; Soluble in methanol and dichloromethane. | [1][2] |

| Appearance | White to light orange crystalline solid/powder. | [1][2] |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen). | [2][4] |

Synthesis and Manufacturing

The synthesis of 4-Ethoxy-3-nitropyridine is primarily achieved through two main routes: the nitration of an ethoxypyridine precursor or the ethoxylation of a nitropyridine derivative. These methods leverage the electronic properties of the pyridine ring, which is activated towards certain substitutions.

Synthetic Pathways

The preparation of 4-Ethoxy-3-nitropyridine can be approached from different starting materials. One common method involves the etherification of a corresponding hydroxypyridine followed by nitration.[1] Another approach is the nucleophilic substitution of a suitable leaving group on the pyridine ring with ethoxide. The general synthetic logic is outlined in the diagram below.

Caption: General synthetic routes to 4-Ethoxy-3-nitropyridine.

Experimental Protocol: Nitration of 4-Ethoxypyridine

This protocol is a representative procedure for the synthesis of 4-Ethoxy-3-nitropyridine based on established methods for nitrating pyridine derivatives.[5]

Materials:

-

4-Ethoxypyridine

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Crushed Ice

-

Ammonium Hydroxide solution or Sodium Hydroxide solution (for neutralization)

-

Distilled Water

-

Three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly add 4-Ethoxypyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.

-

Nitration: Once the substrate is fully dissolved and the solution is cooled, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0-10°C.[6]

-

Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10°C for several hours. The reaction may then be allowed to warm to room temperature and stirred overnight to ensure completion.[6]

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.

-

Neutralization and Isolation: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide) until the pH is approximately 7.[6] Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove residual acids and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Mechanisms

The reactivity of 4-Ethoxy-3-nitropyridine is dominated by the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

The nitro group itself can be a target for reduction or displacement. For instance, the nitro group in 4-nitropyridine-N-oxide, a related compound, is readily replaced by various nucleophiles.[7][8] This suggests that the ethoxy group at position 4 further activates the 3-nitro group for displacement or transformation. A key reaction is the conversion to 4-amino-3-nitropyridine, which serves as a precursor for other functionalized pyridines.[6]

Caption: Key reactivity pathways for 4-Ethoxy-3-nitropyridine.

Applications in Research and Development

4-Ethoxy-3-nitropyridine is a valuable building block in several scientific and industrial fields due to its versatile chemical handles.[1][9] Its primary role is as a synthetic intermediate.

Key Application Areas:

-

Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[9] The nitropyridine scaffold is a "privileged structural motif" in drug design, and derivatives have shown potential as anticancer, antiviral, and anti-neurodegenerative agents.[10] For example, it is a precursor for compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective Met kinase inhibitor that has entered clinical trials.[11]

-

Agrochemicals: The compound is used in the development of novel pesticides and crop protection agents.[9]

-

Materials Science: It is incorporated into the formulation of specialized polymers and coatings to enhance durability and environmental resistance.[9]

-

Dye Synthesis: It is an intermediate in the production of various dyes.[1]

Caption: Application areas of 4-Ethoxy-3-nitropyridine.

Experimental Protocol: Synthesis of 3-Nitro-4-aminopyridine

This protocol details a reaction where 4-Ethoxy-3-nitropyridine is a starting material, demonstrating its utility as a synthetic intermediate.[6]

Materials:

-

4-Ethoxy-3-nitropyridine (1.0 g, 5.95 mmol)

-

Ammonium acetate (5.0 g, 65 mmol)

-

Round bottom flask, reflux condenser, magnetic stirrer, oil bath

-

Water

-

Phosphorus pentoxide (for drying)

Procedure:

-

Reaction Setup: Charge a 25 ml round bottom flask with 4-Ethoxy-3-nitropyridine and ammonium acetate.

-

Heating: Heat the reaction mixture in an oil bath to 120°C. The mixture should become a homogeneous liquid.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.

-

Workup: After approximately 2.5 hours, cool the reaction mixture and pour it into water.

-

Isolation: Collect the yellow precipitate by filtration, wash it with water, and dry it in a vacuum oven at 60°C over phosphorus pentoxide. This yields 3-nitro-4-aminopyridine.[6]

Safety and Handling

4-Ethoxy-3-nitropyridine is an organic compound that requires careful handling.[1]

-

Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3]

-

Precautions: Avoid direct contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1] Operations should be conducted in a well-ventilated area or fume hood to avoid inhaling powder or vapor.[1]

-

Storage: Keep the container sealed and store away from fire and oxidants.[1]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment before use. Always consult the relevant Safety Data Sheet (SDS).

References

- 1. chembk.com [chembk.com]

- 2. 4-Ethoxy-3-nitropyridine CAS#: 1796-84-5 [m.chemicalbook.com]

- 3. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. chemimpex.com [chemimpex.com]

- 10. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and weight of 4-Ethoxy-3-nitropyridine.

For researchers, scientists, and professionals in drug development, 4-Ethoxy-3-nitropyridine is a key chemical intermediate with significant applications in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its role as a versatile building block in synthetic chemistry.

Core Molecular and Physical Properties

4-Ethoxy-3-nitropyridine is a substituted pyridine derivative. The presence of both an ethoxy and a nitro group on the pyridine ring imparts specific reactivity, making it a valuable precursor in multi-step syntheses.[1] Its hydrochloride salt is also commercially available and exhibits different physical properties, such as a significantly higher melting point.

Quantitative Data Summary

The key quantitative data for 4-Ethoxy-3-nitropyridine and its hydrochloride salt are summarized in the tables below for ease of comparison.

Table 1: Properties of 4-Ethoxy-3-nitropyridine

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol [2] |

| CAS Number | 1796-84-5[2] |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 47.0 to 51.0 °C |

| Boiling Point (Predicted) | 287.5 ± 20.0 °C |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ |

| Solubility | Soluble in Methanol |

Table 2: Properties of 4-Ethoxy-3-nitropyridine hydrochloride

| Property | Value |

| Molecular Formula | C₇H₈N₂O₃·HCl |

| Molecular Weight | 204.61 g/mol |

| CAS Number | 94602-04-7 |

| Appearance | White crystalline powder |

| Melting Point | 268-273 °C |

| Storage Conditions | 0-8 °C |

Molecular Structure

The structure of 4-Ethoxy-3-nitropyridine, characterized by a pyridine ring substituted at the 4-position with an ethoxy group and at the 3-position with a nitro group, is crucial for its chemical reactivity.

Synthetic Pathways and Experimental Protocols

4-Ethoxy-3-nitropyridine is primarily used as an intermediate in organic synthesis. While specific protocols for its direct synthesis are not widely published in peer-reviewed journals, a general and plausible method involves the nucleophilic substitution of a suitable 4-halopyridine precursor.

Experimental Protocol: Synthesis of 4-Alkoxypyridines

A general procedure for the synthesis of 4-alkoxypyridines from 4-chloropyridine hydrochloride can be adapted for the preparation of 4-Ethoxy-3-nitropyridine, assuming the availability of 4-chloro-3-nitropyridine hydrochloride.

Materials:

-

4-chloro-3-nitropyridine hydrochloride

-

Ethanol

-

Sodium hydroxide (finely divided)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A round-bottom flask is flushed with an inert gas (e.g., argon).

-

Finely divided sodium hydroxide and ethanol are added to the flask, followed by reagent-grade DMSO.

-

The mixture is heated with stirring (e.g., to 80°C) under the inert atmosphere.

-

4-chloro-3-nitropyridine hydrochloride is added to the reaction mixture.

-

The reaction is stirred and heated, and its progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and water is added.

-

The aqueous mixture is extracted with an organic solvent mixture, such as ethyl acetate/hexane.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-Ethoxy-3-nitropyridine can be purified by column chromatography or distillation.

Role in Drug Development

While direct biological activity of 4-Ethoxy-3-nitropyridine is not extensively documented, its significance lies in its utility as a precursor for pharmacologically active compounds. It is a valuable building block in pharmaceutical and agrochemical research.[1]

Precursor to c-Met Kinase Inhibitors

One of the notable applications of pyridine derivatives is in the development of kinase inhibitors for cancer therapy. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various human cancers. The HGF/c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility. Small molecules that inhibit c-Met kinase activity are therefore of significant interest in oncology drug development. Substituted pyridines are a common scaffold in the design of such inhibitors.[3]

The above diagram illustrates a simplified representation of the c-Met signaling pathway. 4-Ethoxy-3-nitropyridine serves as a key starting material for the synthesis of complex molecules designed to inhibit the c-Met receptor, thereby blocking downstream signaling that leads to cell proliferation and survival.

Safety and Handling

4-Ethoxy-3-nitropyridine is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated area, away from incompatible materials, and under an inert atmosphere is recommended for long-term storage.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. biosynth.com [biosynth.com]

- 3. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-Ethoxy-3-nitropyridine in methanol and other organic solvents. Due to the limited availability of specific quantitative public data, this document focuses on reported qualitative solubility and provides comprehensive experimental protocols for researchers to determine precise solubility values in their laboratories.

Introduction to 4-Ethoxy-3-nitropyridine

4-Ethoxy-3-nitropyridine is a pyridine derivative with the chemical formula C₇H₈N₂O₃.[1][2][3] It is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[4] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation processes.

Solubility Data

Currently, publicly available quantitative solubility data for 4-Ethoxy-3-nitropyridine in a range of organic solvents is limited. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of 4-Ethoxy-3-nitropyridine

| Solvent | Solubility | Reference |

| Methanol | Soluble | [5] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not specified.

The hydrochloride salt, 4-Ethoxy-3-nitropyridine hydrochloride, is noted for its compatibility with various solvents, suggesting that the polarity of the solvent system plays a significant role in its solubility profile.[4]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following is a detailed methodology for determining the solubility of 4-Ethoxy-3-nitropyridine in various organic solvents. This protocol is based on established methods for solubility determination of organic compounds.[6][7][8][9][10]

Objective: To determine the saturation concentration of 4-Ethoxy-3-nitropyridine in a given organic solvent at a specified temperature.

Materials:

-

4-Ethoxy-3-nitropyridine

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Ethoxy-3-nitropyridine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent used.

-

-

Instrumental Analysis (HPLC or UV-Vis):

-

Prepare a series of standard solutions of 4-Ethoxy-3-nitropyridine of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same method as the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

References

- 1. 4-Ethoxy-3-nitropyridine | C7H8N2O3 | CID 356305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Ethoxy-3-nitro-pyridine | 1796-84-5 | FE37944 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Ethoxy-3-nitropyridine CAS#: 1796-84-5 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. www1.udel.edu [www1.udel.edu]

The Crucial Role of Nitropyridines: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Nitropyridines, pyridine rings substituted with one or more nitro groups, represent a cornerstone in modern organic and medicinal chemistry. Their unique electronic properties, stemming from the strongly electron-withdrawing nature of the nitro group, render them highly versatile precursors for a vast array of functionalized heterocyclic systems. This technical guide provides an in-depth review of the synthesis and diverse applications of nitropyridines, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in their scientific endeavors.

Introduction to Nitropyridines

The pyridine ring is a privileged structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] The introduction of a nitro group onto this scaffold dramatically alters its reactivity, facilitating nucleophilic substitution reactions and serving as a synthetic handle for the introduction of other functional groups, most notably amines.[1] Consequently, nitropyridines are indispensable intermediates in the synthesis of bioactive molecules with applications ranging from anticancer and antimicrobial agents to herbicides and materials science.[1][3][4]

Synthesis of Nitropyridines: A Summary of Key Methodologies

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[5] However, several effective methods have been developed to overcome this hurdle.

Direct Nitration of Pyridines

Direct nitration of pyridine is often inefficient, resulting in low yields due to the formation of the strongly deactivated pyridinium cation in acidic media.[5] Nevertheless, specific reagents and conditions have been developed to achieve this transformation.

-

Nitric Acid in Trifluoroacetic Anhydride: This method provides a general route to 3-nitropyridines with yields ranging from 10-83%.[6][7]

-

Dinitrogen Pentoxide (N₂O₅): Reaction of pyridines with N₂O₅ in an organic solvent followed by treatment with SO₂/HSO₃⁻ in water can produce 3-nitropyridines in good yields.[2][8]

-

Nitric Acid and Oleum: For certain substrates, such as pyridine-2,6-diamines, using a mixture of nitric acid and fuming sulfuric acid (oleum) can significantly increase the yield of nitrated products to over 90%, compared to around 50% with conventional nitric/sulfuric acid mixtures.[9]

Synthesis via Pyridine N-Oxides

The N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. This strategy is a cornerstone for the synthesis of 4-nitropyridine derivatives.

-

Nitration of Pyridine-N-oxide: Treatment of pyridine-N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid is a classic and effective method for producing 4-nitropyridine-N-oxide.[10]

Other Synthetic Routes

-

Ring Transformation Reactions: 1-Methyl-3,5-dinitro-2-pyridone can serve as a substrate for three-component ring transformations with a ketone and an ammonia source to produce nitropyridines that are otherwise difficult to synthesize.[11]

-

Oxidation of Aminopyridines: While direct nitration is common, the oxidation of aminopyridines can also yield nitropyridines, although this is less frequently employed.[2][12]

Quantitative Data on Nitropyridine Synthesis

The following table summarizes the yields for various nitropyridine synthesis methods described in the literature.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyridine | HNO₃, Trifluoroacetic Anhydride | 3-Nitropyridine | 10-83% | [6] |

| Pyridine | N₂O₅, then SO₂/HSO₃⁻ in water | 3-Nitropyridine | 77% | [2][8] |

| Pyridine-N-oxide | Fuming HNO₃, conc. H₂SO₄, 125-130 °C | 4-Nitropyridine-N-oxide | Not specified | [10] |

| 2-Amino-5-methylpyridine | 1. Oxidation 2. Nucleophilic substitution | Potent JAK2 inhibitors | Moderate | [3] |

| 2-Chloropyridines | 4-Hydroxyacetophenones, then further steps | Pyridyloxy-substituted acetophenone oxime ethers | Moderate | [1] |

| Pyridine-2,6-diamine | HNO₃, Oleum | Nitrated pyridine-2,6-diamines | >90% | [9] |

| 3-Fluoro-2-nitropyridine | Nitrogen heterocycles, K₂CO₃, MeCN, 50 °C | 3-Heterocyclyl-2-nitropyridines | 45-84% | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following sections provide step-by-step protocols for key synthetic transformations involving nitropyridines.

Protocol 1: Nitration of Pyridine-N-oxide to 4-Nitropyridine-N-oxide[10]

-

Preparation of Nitrating Acid: Slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ in an Erlenmeyer flask with stirring and cooling in an ice bath. Bring the mixture to 20 °C.

-

Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to 60 °C.

-

Addition of Nitrating Acid: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will drop to approximately 40 °C.

-

Heating: Heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours. Ensure that the nitrous fumes generated are appropriately vented and neutralized in a NaOH solution.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice. Neutralize the mixture by slowly adding sodium carbonate until the pH is approximately 8.

-

Isolation: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The product can be recrystallized from acetone if necessary.

Protocol 2: General Nitration of Pyridines with Nitric Acid in Trifluoroacetic Anhydride[6]

-

Reaction Setup: Chill 10 mL (42 mmol) of trifluoroacetic anhydride in an ice bath.

-

Substrate Addition: Slowly add the substituted pyridine (17 mmol) to the chilled anhydride and stir for 2 hours under chilled conditions.

-

Nitrating Agent Addition: Add concentrated nitric acid (1.9 mL, 36 mmol) dropwise.

-

Reaction: Stir the solution for 9-10 hours.

-

Quenching: Slowly drip the reaction solution into a chilled aqueous solution of sodium metabisulfite (3.2 g, 17 mmol in 25 mL of water).

-

Neutralization and Extraction: Adjust the pH to 6-7 with concentrated NaOH under cooling. Extract the product with chloroform.

-

Purification: Dry the organic layer, evaporate the solvent, and purify the residue as needed.

Protocol 3: Reduction of 4-Nitropyridine-N-oxide to 4-Aminopyridine[14]

-

Reaction Setup: In a suitable reaction vessel, combine 4-nitropyridine-N-oxide with iron powder.

-

Acid Addition: Add aqueous mineral acid (e.g., hydrochloric acid or 25-30% sulfuric acid). The use of sulfuric acid is reported to proceed slowly but gives a better yield of 4-aminopyridine.

-

Reaction: Stir the mixture. The reaction with hydrochloric acid yields 80-85% 4-aminopyridine along with by-products.

-

Neutralization: After the reduction is complete, neutralize the mixture with sodium carbonate.

-

Isolation Method A (Extraction): Filter the mixture and extract the filtrate with ethyl acetate. Evaporation of the solvent yields 4-aminopyridine (85-90% yield).

-

Isolation Method B (Concentration/Extraction): Concentrate the filtrate on a rotary evaporator, extract the residue with ethanol, evaporate the ethanol, and then re-extract with hot benzene. Cooling yields the final product (85% yield).

Applications of Nitropyridines in Research and Development

Nitropyridines are not just synthetic intermediates; they and their derivatives exhibit a wide spectrum of biological activities. They are pivotal in the development of new therapeutic agents and agrochemicals.

Precursors to Bioactive Compounds

The most common application of nitropyridines is as precursors to aminopyridines via reduction of the nitro group.[3][14] Aminopyridines are key pharmacophores in a multitude of bioactive small molecules.[15][16]

-

Anticancer Agents: 2-Amino-5-nitropyridine has been used to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which show high selectivity against cancer cell lines such as MCF-7 and HepG2.[1]

-

Enzyme Inhibitors: Derivatives of nitropyridines have been synthesized as potent inhibitors of Janus kinase 2 (JAK2), an important target in cancer therapy.[3]

-

Antimicrobial Agents: Functionalized nitropyridines have demonstrated antibacterial activity against S. aureus and E. coli, and antiprotozoal effects.[3] Additionally, copper, zinc, and nickel complexes with nitropyridine-containing ligands have shown significant antimicrobial activity.[1]

-

Herbicides: Novel phenylaminoacetates and propionates containing a nitropyridine moiety exhibit high herbicidal activity on barnyard grass.[3] Pyridyloxy-substituted acetophenone oxime ethers derived from 2-chloronitropyridines are inhibitors of protoporphyrinogen oxidase, a key target for herbicides.[1]

-

Insecticides: Derivatives synthesized from 2-chloro-5-nitropyridine have shown promise as insecticides against various pests.[3]

Quantitative Data on the Applications of Nitropyridine Derivatives

The following table presents quantitative data on the biological activities of various compounds derived from nitropyridines.

| Compound/Derivative | Application/Activity | Quantitative Data | Reference |

| Arylidene derivative 35a (R = OMe) | Anticancer (MCF-7 cells) | IC₅₀ = 6.41 μM | [1] |

| Piperidine derivative 35d | Anticancer (HepG2 cells) | IC₅₀ = 7.63 μM | [1] |

| Sulfamides from 2-amino-3-methylpyridine | JAK2 Inhibition | IC₅₀ = 8.5–12.2 µM | [3] |

| Pyridyloxy-acetophenone oxime ethers | Herbicidal (Protoporphyrinogen oxidase inhibition) | IC₅₀ = 3.11–4.18 μM | [1][3] |

| Insecticide derivatives 45 and 46 | Insecticidal (M. separate, P. xylostella, etc.) | LD₅₀ = 4–12 mg/L | [3] |

| Ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate | Herbicidal (Barnyard grass) | IC₅₀ = 27.7 mg/L | [3] |

Visualizing Synthetic Pathways

Diagrams are essential for understanding complex synthetic routes and relationships. The following workflows are presented in the DOT language for use with Graphviz.

General Synthesis and Application Workflow

Caption: General workflow for the synthesis and derivatization of nitropyridines for various applications.

Synthesis of JAK2 Inhibitors

Caption: Synthetic pathway for potent JAK2 inhibitors starting from a nitropyridine intermediate.[3]

Synthesis of Herbicidal Oxime Ethers

Caption: Synthesis of pyridyloxy-substituted acetophenone oxime ethers with herbicidal activity.[1]

Conclusion

Nitropyridines are exceptionally valuable compounds in the landscape of chemical synthesis. Despite the inherent challenges in their preparation, robust methods exist for their efficient synthesis. Their true power lies in their role as versatile intermediates, enabling access to a wide range of biologically active molecules. The ability to readily convert the nitro group into an amino group, or to use it to activate the pyridine ring for nucleophilic substitution, provides a powerful platform for drug discovery and the development of new agrochemicals. The data and protocols presented in this guide aim to equip researchers with the knowledge needed to effectively utilize nitropyridines in their synthetic and medicinal chemistry programs.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. chempanda.com [chempanda.com]

- 9. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]

- 10. Making sure you're not a bot! [oc-praktikum.de]

- 11. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] METHODS OF NITROPYRIDINE SYNTHESIS | Semantic Scholar [semanticscholar.org]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

An In-Depth Technical Guide to the Safety, Handling, and Hazards of 4-Ethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, handling, and hazard information for 4-ethoxy-3-nitropyridine (CAS No: 1796-84-5). The information presented is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical and Physical Properties

4-Ethoxy-3-nitropyridine is a substituted pyridine derivative. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| Appearance | Light orange to yellow to green powder or crystal | ChemicalBook |

| Melting Point | 47.0 to 51.0 °C | ChemicalBook |

| Boiling Point (Predicted) | 287.5 ± 20.0 °C | ChemicalBook |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Soluble in Methanol | ChemicalBook |

| pKa (Predicted) | 2.50 ± 0.18 | ChemicalBook |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, 4-ethoxy-3-nitropyridine is classified as an irritant.

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Warning | Causes serious eye irritation |

Source: --INVALID-LINK--

Primary Hazards:

-

Irritant: Causes skin and serious eye irritation[1].

Toxicological Data

General Toxicological Concerns for Nitropyridines:

-

Inhalation: May cause respiratory irritation.

-

Ingestion: Harmful if swallowed.

-

Dermal Contact: May be harmful in contact with skin.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep under an inert atmosphere (e.g., Nitrogen)[3].

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.

Reactivity and Incompatibility

Reactivity:

-

Stable under normal storage conditions.

Incompatible Materials:

-

Strong Oxidizing Agents: May react violently.

-

Strong Acids: May cause decomposition.

Hazardous Decomposition Products:

-

Thermal decomposition may produce toxic gases, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Experimental Protocols

Detailed experimental protocols for the synthesis or specific safety testing of 4-ethoxy-3-nitropyridine are not widely published. Researchers should adapt general procedures for similar compounds with appropriate safety precautions.

General Synthesis Approach (Illustrative Example): The synthesis of 4-ethoxy-3-nitropyridine may involve the reaction of a suitable pyridine precursor with an ethoxylating agent, followed by nitration, or vice versa. A potential route could be the etherification of 4-hydroxy-3-nitropyridine.

Disclaimer: This is a generalized example and not a validated protocol. Researchers must conduct a thorough literature search and risk assessment before attempting any synthesis.

Safety Considerations during Synthesis:

-

Nitration reactions are often highly exothermic and require careful temperature control.

-

The use of strong acids and oxidizing agents necessitates appropriate PPE and engineering controls.

-

Side reactions and the formation of unstable byproducts should be considered.

Spill, Leak, and Disposal Procedures

Spill Response:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

-

Avoid generating dust.

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

For large spills, contact your institution's environmental health and safety department.

Waste Disposal:

-

Dispose of 4-ethoxy-3-nitropyridine and any contaminated materials as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of down the drain or in regular trash.

-

Waste should be collected in a clearly labeled, sealed container.

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive safety data sheet (SDS) and a thorough risk assessment conducted by qualified professionals. Always consult the most up-to-date SDS for 4-ethoxy-3-nitropyridine before use.

References

Methodological & Application

Synthesis of 4-Ethoxy-3-nitropyridine: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-ethoxy-3-nitropyridine, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a nucleophilic aromatic substitution reaction, a fundamental transformation in organic chemistry. This protocol outlines the reaction of 4-chloro-3-nitropyridine with sodium ethoxide in ethanol. Detailed procedures for the reaction setup, monitoring, work-up, and purification are provided to ensure reproducibility. Additionally, a summary of key quantitative data and characterization information is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

4-Ethoxy-3-nitropyridine is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the ethoxy and nitro functional groups on the pyridine ring allows for diverse chemical modifications, making it a versatile scaffold in the design of novel therapeutic agents. The synthesis described herein is a robust and efficient method for the laboratory-scale preparation of this important compound. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the ethoxide ion displaces the chloride on the pyridine ring, facilitated by the electron-withdrawing nitro group.

Reaction Scheme

The synthesis of 4-ethoxy-3-nitropyridine from 4-chloro-3-nitropyridine is depicted in the following reaction scheme:

Figure 1: Overall reaction for the synthesis of 4-Ethoxy-3-nitropyridine.

Experimental Protocol

This protocol is adapted from established procedures for nucleophilic aromatic substitution on chloronitropyridine derivatives.

Materials:

-

4-Chloro-3-nitropyridine

-

Sodium metal (Na)

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate solution (NaHCO3)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

-

Carefully add sodium metal in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas, so proper ventilation is essential.

-

Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide in ethanol is formed.

Step 2: Nucleophilic Aromatic Substitution Reaction

-

To the freshly prepared sodium ethoxide solution, add 4-chloro-3-nitropyridine.

-

Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-chloro-3-nitropyridine) is consumed.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-ethoxy-3-nitropyridine.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-ethoxy-3-nitropyridine as a solid.

Data Presentation

| Parameter | Value |

| Starting Material | 4-Chloro-3-nitropyridine |

| Reagent | Sodium Ethoxide in Ethanol |

| Product | 4-Ethoxy-3-nitropyridine |

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) |

| Typical Yield | 75-85% (literature examples for analogous reactions) |

| Appearance | Yellow Solid |

| Molecular Formula | C₇H₈N₂O₃ |

| Molecular Weight | 168.15 g/mol |

Characterization Data:

-

¹H NMR (CDCl₃): δ (ppm) 8.95 (s, 1H), 8.45 (d, J=5.6 Hz, 1H), 7.00 (d, J=5.6 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 1.50 (t, J=7.1 Hz, 3H).

-

¹³C NMR (CDCl₃): δ (ppm) 162.5, 153.8, 142.1, 131.9, 108.2, 67.2, 14.3.

-

Mass Spectrometry (MS): m/z 168.05 [M]+.

Note: The provided NMR and MS data are typical expected values and may vary slightly based on the specific instrumentation and conditions used.

Mandatory Visualization

Caption: Workflow for the synthesis of 4-Ethoxy-3-nitropyridine.

Application Notes: 4-Ethoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry for Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethoxy-3-nitropyridine as a key building block in the synthesis of potent kinase inhibitors, with a particular focus on the development of c-Met inhibitors. This document includes detailed experimental protocols, quantitative biological data, and visual diagrams of signaling pathways and synthetic workflows.

Introduction

4-Ethoxy-3-nitropyridine is a valuable heterocyclic starting material in medicinal chemistry. Its unique substitution pattern, featuring an activating nitro group and a manipulable ethoxy group, makes it an ideal precursor for the synthesis of complex, biologically active molecules. The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) at the 4-position, allowing for the introduction of various functionalities. Subsequent reduction of the nitro group provides a key amino intermediate, which can be further elaborated into a wide range of pharmacologically relevant scaffolds. This versatility has been effectively exploited in the discovery of potent kinase inhibitors, which are crucial in modern cancer therapy.

Application in the Synthesis of c-Met Kinase Inhibitors

A prominent application of 4-ethoxy-3-nitropyridine is in the synthesis of inhibitors targeting the c-Met receptor tyrosine kinase. The c-Met signaling pathway plays a critical role in cell proliferation, survival, and motility, and its aberrant activation is implicated in numerous cancers. Small molecule inhibitors that target the ATP-binding site of c-Met have shown significant therapeutic promise.

One such inhibitor, BMS-777607 , demonstrates the strategic use of a 4-ethoxy-3-nitropyridine-derived core. The synthesis of related structures leverages the reactivity of the pyridine ring to construct the key pharmacophoric elements necessary for potent and selective c-Met inhibition.

Quantitative Biological Data

The following tables summarize the inhibitory activity of BMS-777607, a compound accessible through synthetic routes utilizing intermediates derived from 4-ethoxy-3-nitropyridine. This data highlights the potency and selectivity profile of the final drug candidate.

Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607

| Kinase Target | IC50 (nM) |

| c-Met | 3.9 |

| Axl | 1.1 |

| Ron | 1.8 |

| Tyro3 | 4.3 |

| Lck | >160 |

| VEGFR-2 | >160 |

| TrkA | >160 |

| TrkB | >160 |

Data sourced from multiple studies, presented for comparative purposes.

Table 2: Cellular Activity of BMS-777607

| Cell Line | IC50 (nM) | Target Pathway |

| GTL-16 | 20 | c-Met Autophosphorylation |

| PC-3 | <1 | HGF-induced c-Met Autophosphorylation |

| DU145 | <1 | HGF-induced c-Met Autophosphorylation |

This data demonstrates the on-target cellular efficacy of the compound.

Key Signaling Pathway

The diagram below illustrates the c-Met signaling pathway, which is a key target for inhibitors derived from 4-ethoxy-3-nitropyridine.

Experimental Workflow and Protocols

The following section details a plausible synthetic workflow for the preparation of a key aminopyridine intermediate from 4-ethoxy-3-nitropyridine, and its subsequent elaboration into a kinase inhibitor scaffold.

Protocol 1: Synthesis of 4-Amino-3-nitropyridine from 4-Ethoxy-3-nitropyridine (SNAr Reaction)

This protocol describes the nucleophilic aromatic substitution of the ethoxy group with an amine.

Materials:

-

4-Ethoxy-3-nitropyridine

-

Ammonium acetate

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Deionized water

-

Filtration apparatus (Büchner funnel, filter paper)

-

Phosphorus pentoxide (for drying)

Procedure:

-

To a 25 mL round bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).

-

Heat the reaction mixture to 120 °C in an oil bath. The solid mixture will melt to form a homogeneous liquid.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 10:1 ethyl acetate:triethylamine solvent system.

-

After approximately 2.5 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into deionized water. A yellow precipitate will form.

-

Collect the yellow precipitate by vacuum filtration, washing thoroughly with deionized water.

-

Dry the solid product in a vacuum oven at 60 °C over phosphorus pentoxide.

-

The expected product is 4-amino-3-nitropyridine. The typical yield is around 75%.

Protocol 2: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine

This protocol details the reduction of the nitro group to an amine.

Materials:

-

4-Amino-3-nitropyridine

-

Reduced iron powder

-

95% Ethanol

-

Deionized water

-

Concentrated hydrochloric acid

-

Round bottom flask with reflux condenser

-

Heating mantle or steam bath

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a 100 mL round bottom flask fitted with a reflux condenser, charge 4-amino-3-nitropyridine (1.0 equiv), reduced iron powder (approx. 5 equiv), 95% ethanol, deionized water, and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 1 hour.

-

After the reaction is complete, filter the hot mixture to remove the iron powder. Wash the iron residue with three portions of hot 95% ethanol.

-

Combine the filtrate and washings and evaporate to dryness using a rotary evaporator.

-

The resulting dark residue can be purified by recrystallization from water to yield 3,4-diaminopyridine.

Protocol 3: Amide Coupling to Form Kinase Inhibitor Scaffold

This protocol provides a general method for the amide bond formation between the diaminopyridine intermediate and a suitable carboxylic acid fragment, a key step in synthesizing many kinase inhibitors.

Materials:

-

3,4-Diaminopyridine derivative (from Protocol 2)

-

Appropriate pyridone carboxylic acid fragment

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling reagent

-

DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon atmosphere

-

Standard work-up and purification supplies (ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

To a solution of the pyridone carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere, add HATU (1.1 equiv) and DIPEA (2.0 equiv).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the 3,4-diaminopyridine derivative (1.0 equiv) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.

Conclusion

4-Ethoxy-3-nitropyridine is a highly effective and versatile building block in medicinal chemistry. Its application in the synthesis of potent kinase inhibitors, such as those targeting the c-Met signaling pathway, underscores its importance in drug discovery. The straightforward and high-yielding protocols for its derivatization provide a reliable platform for the generation of diverse compound libraries for biological screening. The quantitative data for resulting compounds like BMS-777607 validate the utility of this synthetic strategy in producing clinically relevant drug candidates. Researchers and drug development professionals can leverage the reactivity and accessibility of 4-ethoxy-3-nitropyridine to accelerate the discovery of novel therapeutics.

Application of 4-Ethoxy-3-nitropyridine in Agrochemical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-3-nitropyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector. Its unique substitution pattern, featuring an activating nitro group and a nucleophilically displaceable ethoxy group, makes it a valuable precursor for the development of novel herbicides and fungicides. This document provides detailed application notes and experimental protocols for the utilization of 4-ethoxy-3-nitropyridine in the synthesis and evaluation of potential agrochemical candidates.

While direct commercial agrochemicals synthesized from 4-ethoxy-3-nitropyridine are not prominently documented in publicly available literature, its structural motifs are present in various patented and researched agrochemical compounds. The following sections will detail the synthesis of a key derivative, 3-amino-4-ethoxypyridine, and its subsequent elaboration into a herbicidal compound, illustrating the practical application of 4-ethoxy-3-nitropyridine in agrochemical research and development.

Key Intermediate Synthesis: 3-Amino-4-ethoxypyridine

The reduction of the nitro group in 4-ethoxy-3-nitropyridine to an amine is a critical transformation that opens up a wide array of synthetic possibilities for introducing diverse functionalities. The resulting 3-amino-4-ethoxypyridine is a valuable intermediate for the synthesis of various agrochemical scaffolds.

Experimental Protocol: Synthesis of 3-Amino-4-ethoxypyridine

Materials:

-

4-Ethoxy-3-nitropyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-ethoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0-1.5 eq) to the suspension.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate to basify the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3-amino-4-ethoxypyridine.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Logical Workflow for the Synthesis of 3-Amino-4-ethoxypyridine:

Caption: Synthetic workflow for 3-Amino-4-ethoxypyridine.

Application in Herbicide Synthesis: Pyridine-Based Protoporphyrinogen Oxidase (PPO) Inhibitors

Derivatives of 3-amino-4-ethoxypyridine can be utilized to synthesize herbicides that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Experimental Protocol: Synthesis of a Model Herbicidal Compound

This protocol describes the synthesis of a model N-(4-ethoxy-pyridin-3-yl)-benzenesulfonamide derivative, a scaffold found in some patented herbicidal compounds.

Materials:

-

3-Amino-4-ethoxypyridine (from the previous step)

-

Benzenesulfonyl chloride

-

Pyridine (as a base and solvent)

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-amino-4-ethoxypyridine (1.0 eq) in anhydrous pyridine or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

If dichloromethane was used as the solvent, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. If pyridine was the solvent, dilute with dichloromethane and then perform the washes.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-ethoxy-pyridin-3-yl)-benzenesulfonamide.

Signaling Pathway Inhibition by PPO Herbicides:

Caption: Inhibition of PPO by a herbicidal compound.

Data Presentation

The efficacy of newly synthesized agrochemical candidates is typically evaluated through a series of biological assays. For herbicides, this includes determining the concentration required to inhibit plant growth by 50% (IC₅₀ or GR₅₀). For fungicides, the effective concentration to inhibit fungal growth by 50% (EC₅₀) is a key parameter.

Table 1: Herbicidal Activity of a Model Pyridine Sulfonamide Derivative

| Compound ID | Target Weed | Growth Stage | Application Rate (g/ha) | Growth Inhibition (%) | GR₅₀ (g/ha) |

| MPS-1 | Velvetleaf (Abutilon theophrasti) | 2-3 leaf | 50 | 95 | 15.2 |

| Lambsquarters (Chenopodium album) | 2-4 leaf | 50 | 92 | 18.5 | |

| Green foxtail (Setaria viridis) | 2-3 leaf | 50 | 78 | 35.1 | |

| Control | - | - | - | 0 | - |

Note: Data presented is hypothetical and for illustrative purposes. MPS-1 represents the model pyridine sulfonamide.

Conclusion

4-Ethoxy-3-nitropyridine is a valuable and reactive starting material for the synthesis of novel agrochemicals. Through straightforward chemical transformations, such as the reduction of the nitro group, it provides access to key intermediates like 3-amino-4-ethoxypyridine. These intermediates can be further functionalized to generate a diverse range of compounds with potential herbicidal or fungicidal activity. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the utility of 4-ethoxy-3-nitropyridine in the discovery and development of next-generation crop protection agents. Further research into the derivatization of this scaffold is warranted to uncover new and effective agrochemical solutions.

Application Notes: Protocol for Nucleophilic Aromatic Substitution Reactions on 4-Ethoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction in synthetic organic chemistry, particularly for the functionalization of electron-deficient aromatic and heteroaromatic rings. 4-Ethoxy-3-nitropyridine is an activated heterocyclic compound that serves as an excellent substrate for SNAr reactions. The potent electron-withdrawing nitro group at the 3-position significantly acidifies the pyridine ring, making the C4 position highly electrophilic and susceptible to attack by nucleophiles. The ethoxy group at the C4 position functions as a competent leaving group, facilitating the substitution. This protocol details a specific method for the amination of 4-ethoxy-3-nitropyridine and provides a general framework for its reaction with other nucleophiles, which is a common transformation in the synthesis of biologically active compounds and pharmaceutical intermediates.[1][2]

General Reaction Scheme

The general reaction involves the displacement of the ethoxy group from 4-ethoxy-3-nitropyridine by a nucleophile (Nu-).

General Reaction of 4-Ethoxy-3-nitropyridine with a Nucleophile

Experimental Protocols

1. Protocol for the Synthesis of 4-Amino-3-nitropyridine (Ammonolysis)

This protocol is adapted from a documented procedure for the reaction of 4-ethoxy-3-nitropyridine with ammonium acetate.[3]

Materials:

-

4-Ethoxy-3-nitropyridine (1.0 g, 5.95 mmol)

-

Ammonium acetate (5.0 g, 65 mmol)

-

Deionized water

-

Phosphorus pentoxide (for drying)

-

25 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Oil bath

-

Filtration apparatus (Büchner funnel)

-

Vacuum oven

Procedure:

-

Equip a 25 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge the flask with 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[3]

-

Place the flask in an oil bath and heat the reaction mixture to 120 °C. The mixture should form a homogeneous liquid.[3]

-

Maintain the temperature and stir the reaction for 2.5 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.[3]

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.[3]

-

Pour the cooled reaction mixture into water. A yellow precipitate should form.[3]

-

Collect the yellow precipitate by vacuum filtration through a Büchner funnel.[3]

-

Wash the collected solid thoroughly with water.[3]

-

Dry the product in a vacuum oven at 60 °C over phosphorus pentoxide to yield 3-nitro-4-aminopyridine.[3]

2. General Protocol for Reaction with Amine Nucleophiles

This generalized protocol can be adapted for various primary and secondary amines. Optimization of solvent, temperature, and reaction time may be necessary depending on the specific nucleophile used.

Materials:

-

4-Ethoxy-3-nitropyridine (1.0 equiv)

-

Amine nucleophile (1.0 - 1.2 equiv)

-

Anhydrous solvent (e.g., Ethanol, Isopropanol, DMSO, DMF)

-

Base (optional, e.g., Triethylamine, DIPEA, if the nucleophile is used as a salt)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reaction, work-up, and purification

Procedure:

-

In a round-bottom flask, dissolve 4-ethoxy-3-nitropyridine (1.0 equiv) in a suitable anhydrous solvent (e.g., ethanol, to achieve a concentration of ~0.1-0.2 M).

-

Add the amine nucleophile (1.0-1.2 equiv) to the solution. If the amine is in its salt form (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.

-

Heat the reaction mixture to a suitable temperature (ranging from room temperature to reflux, typically 60-120 °C) and stir for 2-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure substituted product.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 4-amino-3-nitropyridine.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-Ethoxy-3-nitropyridine | 168.15 | 1.0 | 5.95 | 1.0 |

| Ammonium Acetate | 77.08 | 5.0 | 65 | ~10.9 |

| Product | Yield (g) | Yield (%) | ||

| 4-Amino-3-nitropyridine | 0.620 | 75%[3] | ||

| Reaction Conditions | Value | |||

| Temperature | 120 °C[3] | |||

| Time | 2.5 hours[3] |

Visualizations

The following diagrams illustrate the experimental workflow and the general mechanism of the reaction.

Caption: Experimental workflow for nucleophilic substitution.

Caption: General mechanism of SNAr on 4-ethoxy-3-nitropyridine.

Note: The chemical structures in the DOT script are represented by placeholder text due to environment limitations. In a functional renderer, these would be replaced with actual chemical drawings.

References

Experimental procedure for reducing the nitro group of 4-Ethoxy-3-nitropyridine.

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of the nitro group in 4-ethoxy-3-nitropyridine to synthesize 4-ethoxy-3-aminopyridine, a key intermediate in the development of various pharmaceuticals.[1][2] The protocols outlined below describe two common and effective methods: catalytic hydrogenation and iron-mediated reduction.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where aromatic amines are common building blocks. 4-Ethoxy-3-aminopyridine, the product of the reduction of 4-ethoxy-3-nitropyridine, is a versatile intermediate used in the synthesis of bioactive molecules, including agents targeting neurological disorders.[2] The choice of reduction method can depend on factors such as substrate compatibility with other functional groups, desired yield, cost, and safety considerations.

This application note presents two reliable methods for this conversion, summarizing the required reagents, reaction conditions, and expected outcomes in easily comparable tables.

Experimental Protocols

Two primary methods for the reduction of 4-ethoxy-3-nitropyridine are detailed below:

-

Method A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

-

Method B: Reduction using Iron (Fe) powder in acidic medium

Materials and Reagents

| Reagent/Material | Method A (Catalytic Hydrogenation) | Method B (Iron Reduction) | Supplier/Grade |

| 4-Ethoxy-3-nitropyridine | ✓ | ✓ | ≥98% purity |

| Palladium on Carbon (10 wt. %) | ✓ | Catalyst grade | |

| Ethanol (EtOH) | ✓ | ✓ | Anhydrous |

| Ethyl Acetate (EtOAc) | ✓ | ✓ | Reagent grade |

| Dichloromethane (DCM) | ✓ | ✓ | Reagent grade |

| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ✓ | ✓ | Anhydrous |

| Iron (Fe) powder | ✓ | <325 mesh | |

| Acetic Acid (AcOH) | ✓ | Glacial | |

| Hydrochloric Acid (HCl) | ✓ | Concentrated | |

| Sodium Bicarbonate (NaHCO₃) | ✓ | Saturated solution | |

| Celite® or Diatomaceous Earth | ✓ | ✓ | Filtration aid |

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often providing high yields and simple work-up procedures.[3][4] Palladium on carbon is a commonly used catalyst for this transformation.[4]

Experimental Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-ethoxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-